6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Overview
Description
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a bicyclic structure consisting of a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues. This reaction is typically catalyzed by manganese(II) triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant. The reaction is carried out in water at 25°C, resulting in high yield and excellent chemoselectivity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced analogues with different functional groups.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[B]pyridine: This compound shares a similar bicyclic structure but lacks the ketone functional group present in 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one.
Cyclopenta[B]pyridine Derivatives: These derivatives exhibit a wide range of biological activities and are used in various applications, similar to this compound.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a ketone functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6,7-dihydrocyclopenta[b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEREVKJVWUGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363703 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28566-14-5 | |
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydro-5H-1-pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported method for synthesizing 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues?
A1: The research presents a novel approach for directly oxidizing 2,3-cyclopentenopyridine analogues to obtain this compound analogues. [] This method utilizes Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in an aqueous solution at room temperature. [] This approach is notable for its high yield, excellent chemoselectivity, and the use of environmentally benign water as a solvent. []
Q2: What other substrates were successfully oxidized using this catalytic system?
A2: Beyond the synthesis of this compound analogues, the researchers demonstrated the versatility of the Mn(OTf)2/t-BuOOH system by successfully oxidizing substituted benzylpyridines and 2-ethylpyridine. [] These reactions were conducted in tert-butyl alcohol (t-BuOH) as the solvent. [] This highlights the potential of this catalytic system for broader applications in organic synthesis.
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